Adriamycin 14-thiovalerate
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Overview
Description
Adriamycin 14-thiovalerate, also known as Doxorubicinone, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.
Scientific Research Applications
Cardiotoxicity Mechanisms
Adriamycin is known for its severe cardiotoxicity, which limits its clinical application. Research has highlighted several mechanisms behind this toxicity:
- HMGB1 and Autophagy : Adriamycin induces cardiomyocyte autophagy and cardiac damage. The release of HMGB1 increases after treatment, and silencing HMGB1 can reverse cardiomyocyte damage by attenuating autophagy (Luo et al., 2018).
- Oxidative Stress and Endothelial Dysfunction : Ginsenoside Rg3, derived from Panax ginseng, shows promise in protecting against adriamycin-induced cardiotoxicity by improving endothelial dysfunction from oxidative stress and activating the Nrf2-ARE pathway through Akt (Wang et al., 2015).
Anticancer Activity
Adriamycin is a potent chemotherapeutic agent used in cancer treatment. It functions through several mechanisms:
- Reversing Drug Resistance in Breast Cancer : Toosendanin, a triterpenoid, has been found to reverse adriamycin resistance in human breast cancer cells, promoting drug accumulation and reducing ABCB1 expression (Kai et al., 2018).
- Modulation of Gene Expression : Differential gene expression profiles between sensitive and resistant breast cancer cells to adriamycin have been identified, providing insights into the molecular mechanisms of drug resistance (Ahn et al., 2004).
Enhancing Drug Delivery
Innovative approaches to reduce adriamycin's toxicity while maintaining its efficacy are being explored:
- 2-Deoxyglucose-Based Adriamycin Complex : A new receptor-mediated complex involving adriamycin conjugated with 2-amino-2-deoxy-d-glucose shows improved inhibition rate to tumor cells and low toxicity to normal cells (Cao et al., 2013).
properties
CAS RN |
101980-75-0 |
---|---|
Product Name |
Adriamycin 14-thiovalerate |
Molecular Formula |
C31H35NO11S |
Molecular Weight |
629.7 g/mol |
IUPAC Name |
S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] butanethioate |
InChI |
InChI=1S/C31H35NO11S/c1-4-6-20(34)44-12-19(33)31(40)10-15-23(18(11-31)43-21-9-16(32)26(35)13(2)42-21)30(39)25-24(28(15)37)27(36)14-7-5-8-17(41-3)22(14)29(25)38/h5,7-8,13,16,18,21,26,35,37,39-40H,4,6,9-12,32H2,1-3H3 |
InChI Key |
ZAJMGFPSIIBVJA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Canonical SMILES |
CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Adriamycin 14-thiovalerate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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